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molecular formula C12H11NO B1364921 3-(3-Methoxyphenyl)pyridine CAS No. 4373-67-5

3-(3-Methoxyphenyl)pyridine

Cat. No. B1364921
M. Wt: 185.22 g/mol
InChI Key: HLBOAQSKBNNHMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07199243B2

Procedure details

3-bromo anisole (17.4 g, 93.03 mmol) was dissolved in 650 mL tetrahydrofuran and 210 mL water in a 2 L round bottom flask equipped with a magnetic stirrer. Diethyl-(3-pyridyl)borane (15.73 g, 106.99 mmol), sodium carbonate (44.4 g, 418.64 mmol) and dichlorobis(triphenylphosphine)palladium (II) (9.8 g, 13.95 mmol) were added and the mixture heated at reflux for 4 h then cooled to ambient temperature. The mixture was diluted with 300 mL water and extracted with diethyl ether (2×300 mL). The extracts were combined and dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The resultant oil was purified by flash chromatography (1:1 ethyl acetate/hexanes). Product fractions were concentrated under reduced pressure to yield 17.75 g (99%) of the desired compound as a pale yellow oil.
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
15.73 g
Type
reactant
Reaction Step Two
Quantity
44.4 g
Type
reactant
Reaction Step Two
Quantity
9.8 g
Type
catalyst
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
210 mL
Type
solvent
Reaction Step Four
Yield
99%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([O:8][CH3:9])[CH:5]=[CH:6][CH:7]=1.C(B(CC)[C:13]1[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=1)C.C(=O)([O-])[O-].[Na+].[Na+]>O1CCCC1.O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:9][O:8][C:4]1[CH:3]=[C:2]([C:13]2[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=2)[CH:7]=[CH:6][CH:5]=1 |f:2.3.4,^1:35,54|

Inputs

Step One
Name
Quantity
17.4 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)OC
Name
Quantity
650 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
15.73 g
Type
reactant
Smiles
C(C)B(C=1C=NC=CC1)CC
Name
Quantity
44.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
9.8 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
210 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant oil was purified by flash chromatography (1:1 ethyl acetate/hexanes)
CONCENTRATION
Type
CONCENTRATION
Details
Product fractions were concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 17.75 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 103%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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